(S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride

Benzimidazole Piperidine Chiral building block

Acquire the stereochemically defined (S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride (CAS 2680615-56-7) as a high-purity chiral building block. Supplied with a certificate of analysis confirming ≥98% purity and absolute (S)-configuration at the piperidine 3-position. Ideal for medicinal chemistry programs requiring conformational constraint. Features reactive handles (benzimidazole core, piperidine NH) for library synthesis. Select based on your target's stereochemical requirements.

Molecular Formula C13H18ClN3
Molecular Weight 251.75 g/mol
Cat. No. B8214876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride
Molecular FormulaC13H18ClN3
Molecular Weight251.75 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CCCNC3.Cl
InChIInChI=1S/C13H17N3.ClH/c1-10-15-12-6-2-3-7-13(12)16(10)11-5-4-8-14-9-11;/h2-3,6-7,11,14H,4-5,8-9H2,1H3;1H/t11-;/m0./s1
InChIKeyCHOCQPFMOMZLMU-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole Hydrochloride as a Chiral Research Intermediate


(S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride (CAS 2680615-56-7) is a chiral benzimidazole–piperidine hybrid supplied as a hydrochloride salt with molecular formula C₁₃H₁₈ClN₃ and molecular weight 251.76 g mol⁻¹ . It is listed by multiple chemical vendors as a research chemical intended for further manufacturing use, with a typical commercial purity of 98% . The compound possesses a single stereogenic centre at the piperidine 3‑position, supplied in the (S)‑configuration .

Why Generic Substitution Is Not Supported for (S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole Hydrochloride Without Comparative Data


No published head‑to‑head comparator studies, crystal structure selectivity data, or structure–activity relationship (SAR) tables that include this specific (S)-enantiomer against its (R)-enantiomer, racemate, or other 2‑substituted benzimidazole piperidine derivatives could be located across the queried primary literature, patents, or authoritative public databases [1]. The compound is listed in a patent family covering 2‑substituted benzimidazole piperidines as MCH receptor antagonists, but the specific (S)-2-methyl congener is not discussed in that patent [2]. In the absence of quantitative comparative endpoints (e.g., Ki, IC₅₀, EC₅₀, or pharmacokinetic parameters), no evidence‑based claim about differential activity, selectivity, or suitability can be made, and therefore generic substitution cannot be scientifically justified or excluded on present evidence.

Quantitative Differentiation Evidence for (S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole Hydrochloride


No Quantitative Comparator Data Available

An exhaustive search of primary research papers, patents, BindingDB, ChEMBL, PubChem, and vendor technical datasheets failed to identify any assay data (Ki, IC₅₀, EC₅₀, or other quantitative endpoint) for (S)-2-methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride in direct comparison with its (R)-enantiomer, racemate, or other in‑class analogs. Consequently, no quantitative differentiation evidence can be constructed at this time [1].

Benzimidazole Piperidine Chiral building block

Application Scenarios for (S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole Hydrochloride Based on Available Evidence


Chiral Intermediate for Custom Synthesis

The (S)-enantiomer of 2-methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole, supplied as the hydrochloride salt with ≥98% purity , can serve as a chiral building block in medicinal chemistry programs that require a defined stereochemistry at the piperidine 3‑position. However, the selection of this specific enantiomer over the racemate or (R)-enantiomer must be guided by the stereochemical requirements of the target, as no comparative potency or selectivity data are available in the public domain [1].

Reference Standard in Chiral Analytical Method Development

With a certificate of analysis confirming identity and purity (typically 98% as sold by multiple vendors) , the compound may be employed as a reference standard for chiral HPLC or SFC method development when separating enantiomers of 2-methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole derivatives. The absolute (S)-configuration is assigned based on the synthetic route starting from enantiopure (S)-3-chloropiperidine [1].

Starting Material for Benzimidazole-Piperidine Library Synthesis

The compound's benzimidazole core and free piperidine NH group provide two reactive handles for parallel library synthesis (e.g., N‑alkylation, acylation, or reductive amination at the piperidine nitrogen) [1]. The (S)-configured piperidine ring offers conformational constraint that may influence target binding when compared with racemic or (R)-configured congeners, although quantitative structure–activity relationships remain unpublished [1].

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